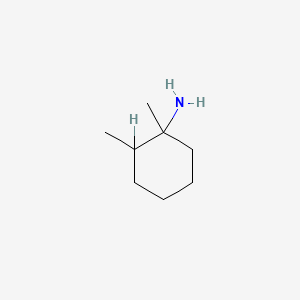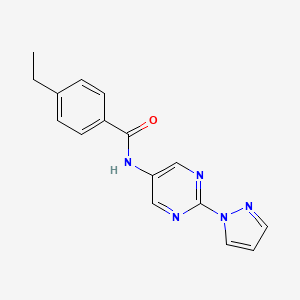
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide, commonly known as PP2, is a selective inhibitor of Src family kinases. Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play a crucial role in cellular signaling pathways. PP2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and osteoporosis.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Design, Synthesis, and Biological Activities : Research has demonstrated that compounds with pyrazole and pyrimidine structures, similar to N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide, possess marked antiproliferative activities against various cancer cell lines. For instance, a compound synthesized from pyrazole derivatives showed significant inhibition against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines, highlighting promising anticancer activity (Pei Huang et al., 2020) Pei Huang et al., 2020. This suggests that similar compounds, including this compound, may also exhibit potent anticancer properties.
Molecular Docking Studies
Understanding Mechanisms of Action : Molecular docking studies have been used to predict the interaction of pyrazole-pyrimidine compounds with biological targets, providing insights into their mechanisms of action as potential therapeutic agents. Such studies help in identifying how these compounds might interact with enzymes or receptors relevant to cancer or other diseases, indicating a pathway through which this compound could be explored for therapeutic applications (Aya Futamura et al., 2017) Aya Futamura et al., 2017.
Radiolabeling for Imaging
Potential in Diagnostic Imaging : Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their potential as radiolabeled compounds for positron emission tomography (PET) imaging, suggesting applications in tumor detection and imaging. This research avenue indicates that structurally related compounds, including this compound, could be developed as novel imaging agents for diagnostic purposes (Jingli Xu et al., 2011) Jingli Xu et al., 2011.
Antimicrobial Activity
Exploring Antimicrobial Properties : Studies on pyrazole and pyrimidine derivatives have also uncovered antimicrobial properties, suggesting that these compounds could serve as bases for developing new antimicrobial agents. This includes research on novel pyrazolo[3,4-d]pyrimidine derivatives that showed significant antibacterial and antifungal activities, pointing to the potential for this compound to be investigated in similar contexts (C. N. Khobragade et al., 2010) C. N. Khobragade et al., 2010.
Eigenschaften
IUPAC Name |
4-ethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-12-4-6-13(7-5-12)15(22)20-14-10-17-16(18-11-14)21-9-3-8-19-21/h3-11H,2H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPGXFZHEKHOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetic acid](/img/structure/B2867293.png)
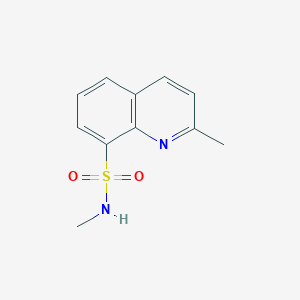


![N-(4-ethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2867300.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)
![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)
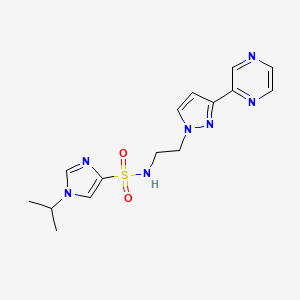
![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2867307.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2867308.png)
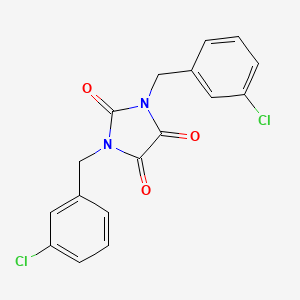
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)
